molecular formula C21H14BrN3O2 B2810248 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid CAS No. 332102-08-6

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid

Cat. No.: B2810248
CAS No.: 332102-08-6
M. Wt: 420.266
InChI Key: QQUBTOQQOGRENN-UHFFFAOYSA-N
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Description

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid is a quinazoline derivative with the molecular formula C21H14BrN3O2 and a molecular weight of 420.27 g/mol . Its structure comprises a quinazoline core substituted with a bromine atom at position 6, a phenyl group at position 4, and a benzoic acid moiety linked via an amino group at position 2.

Properties

IUPAC Name

4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O2/c22-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)25-21(24-18)23-16-9-6-14(7-10-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUBTOQQOGRENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Benzoic Acid Derivatives

The positional isomer 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS: 330850-57-2) shares the same quinazoline scaffold and bromophenyl substitution but differs in the attachment of the benzoic acid group at position 3 instead of 3. Key differences include:

  • Solubility and Bioavailability : The 4-substituted isomer may exhibit enhanced aqueous solubility due to the para-position of the carboxylic acid group, which influences hydrogen bonding and ionization .
  • The 4-substituted analog’s activity remains under investigation but is hypothesized to differ due to steric and electronic effects .
Table 1: Comparison of Positional Isomers
Property 4-Substituted Isomer 3-Substituted Isomer
Molecular Formula C21H14BrN3O2 C21H14BrN3O2
CAS Number 135619 330850-57-2
Biological Activity Not fully characterized DYRK1A inhibition
Solubility (Predicted) Higher (para-carboxylic acid) Moderate (meta-carboxylic acid)

Quinazoline Derivatives with Varied Substituents

6-Bromo-2-Phenyl-3-Substituted Quinazolin-4(3H)-ones (BQ1-8)

These compounds () feature a quinazolinone core with a bromophenyl group at position 6 and diverse substituents at position 3 (e.g., metformin, pyrimidine). Key distinctions from the target compound include:

  • Functional Groups : Lack of a benzoic acid moiety, replaced by carboximidamide or hydrazide groups.
  • Biological Activity: BQ derivatives exhibit antimicrobial and anthelmintic activity, with BQ1 showing a 70% yield and notable FT-IR peaks at 1705 cm⁻¹ (C=O) and 528 cm⁻¹ (C-Br) .
Table 2: Comparison with Quinazolin-4(3H)-ones
Compound Substituent at Position 3 Key Functional Groups Biological Activity
Target Compound Benzoic acid -COOH, -NH- Kinase inhibition (hypothesized)
BQ1 Dimethyl carbamimidoyl -C(NH)N(CH3)2, -C=O Antimicrobial
BQ6 Isonicotinic acid hydrazide -CONHNH2, pyridine Anthelmintic

Benzoic Acid Derivatives with Heterocyclic Modifications

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid

This compound () replaces the quinazoline core with a benzimidazole ring. Key differences include:

  • Molecular Weight : Higher (436.7 g/mol) due to additional halogen atoms and methyl group .
4-[(1-Hydroxynaphthalene-2-carbonyl)amino]benzoic Acid

This derivative () incorporates a naphthalene ring, leading to:

  • Extended Conjugation : Enhanced UV absorption (λmax ~270–350 nm) compared to the target compound’s quinazoline-based chromophore .
  • Acidity: The phenolic -OH group introduces additional acidity (pKa ~3–5), influencing solubility and reactivity .

Biological Activity

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS No. 332102-08-6) is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a quinazoline ring, which is known for its pharmacological properties.

  • Molecular Formula : C21H14BrN3O2
  • Molecular Weight : 420.26 g/mol
  • Boiling Point : Approximately 630.6 °C (predicted)
  • Density : 1.556 g/cm³ (predicted)
  • pKa : 3.80 (predicted)

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. The quinazoline moiety interacts with the ATP-binding site of these kinases, leading to the inhibition of downstream signaling processes that are crucial for cell proliferation and survival, particularly in cancer cells.

Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. It has been shown to:

  • Inhibit the proliferation of various cancer cell lines.
  • Induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

For instance, in vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cells by inducing cell cycle arrest and apoptosis.

Anti-inflammatory Effects

Research suggests that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory cytokine production, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Cell Proliferation Studies : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound activates caspase pathways, leading to apoptosis. Western blot analyses indicated increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins following treatment .
  • In Vivo Efficacy : In animal models, administration of this compound resulted in significant tumor regression without notable toxicity, suggesting a favorable therapeutic index .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation and induces apoptosis
Anti-inflammatoryModulates cytokine production
In vivo efficacyTumor regression observed in animal models

Q & A

Q. What are the standard synthetic protocols for preparing 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid?

The synthesis involves refluxing 6-bromo-2-phenylquinazolin-4(3H)-one with an appropriate amino reagent (e.g., 4-aminobenzoic acid) in glacial acetic acid for 3–4 hours. Post-reaction, the product is recrystallized from ethanol and confirmed for purity via TLC using cyclohexane:ethyl acetate (2:1) as the mobile phase . Key intermediates like 6-bromo-2-phenylquinazolinone are synthesized from benzoxazinone precursors under similar conditions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

  • FT-IR to identify functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
  • 1H NMR in DMSO-d6 to resolve proton environments (e.g., aromatic protons at δ 7.39–8.11 ppm) .
  • UV-Vis spectroscopy to analyze electronic transitions in the quinazoline and benzoic acid moieties .
  • Elemental analysis and melting point determination for purity validation .

Q. What are the primary biological or pharmacological applications of this compound?

The compound is studied for its potential as an enzyme inhibitor (e.g., targeting kinases or bacterial pathways) and anticancer agent due to its quinazoline core, which mimics purine bases. Analogous brominated quinazolines exhibit antibacterial and anthelmintic activities .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of quinazolinone intermediates with benzoic acid derivatives?

  • Temperature control : Maintain reflux conditions (100–110°C) to ensure complete ring closure.
  • Catalyst selection : Use glacial acetic acid to protonate the amino group, enhancing nucleophilicity .
  • Molar ratios : A 1:1.2 molar ratio of quinazolinone to amino reagent minimizes side reactions .
  • Purification : Recrystallization in ethanol improves yield and purity compared to column chromatography .

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
  • Perform computational modeling (DFT) to predict chemical shifts and compare with experimental data .
  • Check for solvent effects (e.g., DMSO-d6 vs. CDCl3) and tautomeric forms that may alter spectral profiles .

Q. What computational methods are effective for predicting binding affinity to biological targets?

  • Molecular docking (AutoDock, Schrödinger) to assess interactions with active sites of enzymes like tyrosine kinases .
  • Molecular dynamics simulations (GROMACS) to evaluate stability of ligand-protein complexes over time .
  • QSAR models to correlate structural features (e.g., bromine electronegativity) with activity .

Q. How can regioselective functionalization of the quinazoline core be achieved?

  • Directing groups : Use electron-withdrawing substituents (e.g., bromine at C6) to guide electrophilic substitution to the C2 or C4 positions .
  • Microwave-assisted synthesis for controlled reaction kinetics, reducing byproducts .
  • Protecting groups : Temporarily block the benzoic acid moiety during quinazoline modification .

Q. What strategies address low solubility in aqueous media for biological assays?

  • Prodrug design : Convert the carboxylic acid to a methyl ester or amide for improved lipophilicity, then hydrolyze in vivo .
  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for enhanced delivery .

Q. How can the bromine substituent’s role in reactivity and bioactivity be systematically studied?

  • SAR studies : Synthesize analogs with Cl, F, or H at C6 and compare bioactivity .
  • Electron density analysis : Use DFT to map charge distribution and predict sites for electrophilic attack .
  • Isothermal titration calorimetry to quantify bromine’s impact on binding thermodynamics .

Q. What analytical methods resolve decomposition products under physiological conditions?

  • HPLC-MS to identify degradation metabolites (e.g., hydrolyzed benzoic acid or debrominated quinazoline) .
  • Stress testing : Expose the compound to pH extremes (1–13) and elevated temperatures (40–80°C) to simulate in vivo conditions .
  • Stability-indicating assays : Use TLC or UPLC with photodiode array detection to monitor purity over time .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionReference
Reaction Temperature110°C (reflux)
SolventGlacial acetic acid
Molar Ratio1:1.2 (quinazolinone:amine)
Purification MethodEthanol recrystallization

Q. Table 2: Spectroscopic Signatures for Structural Confirmation

TechniqueKey SignalFunctional Group/AssignmentReference
FT-IR1705 cm⁻¹C=O (quinazolinone)
1H NMRδ 8.11 (d, J=8 Hz)C6-H (quinazoline)
UV-Visλmax 290 nmπ→π* transition

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